molecular formula C24H21F2N3O2 B2849992 N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251708-42-5

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2849992
CAS RN: 1251708-42-5
M. Wt: 421.448
InChI Key: WMUBUOJEJOONOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DBAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DBAA belongs to the class of benzhydryl-imidazolidinones and has been found to exhibit promising pharmacological properties.

Mechanism Of Action

The exact mechanism of action of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and serotonin. It has also been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages And Limitations For Lab Experiments

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for use in laboratory experiments. It exhibits high potency and selectivity for GABA-A receptors, making it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has limited solubility in water, which may pose challenges for its use in certain experimental settings.

Future Directions

Several areas of research hold promise for the future development of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide as a therapeutic agent. These include investigating its potential as a treatment for epilepsy, anxiety disorders, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide and to identify potential side effects and drug interactions. Finally, the development of more soluble analogs of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide may improve its pharmacokinetic properties and increase its potential for clinical use.

Synthesis Methods

The synthesis of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetic acid with benzhydrylamine in the presence of a coupling reagent. The reaction yields N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide as a white solid, which can be purified using column chromatography.

Scientific Research Applications

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and cognitive disorders.

properties

IUPAC Name

N-benzhydryl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2/c25-20-12-11-19(15-21(20)26)29-14-13-28(24(29)31)16-22(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,23H,13-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBUOJEJOONOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.